molecular formula C10H14ClNO B13598126 2-(3-Chloro-5-methoxyphenyl)propan-2-amine CAS No. 130416-55-6

2-(3-Chloro-5-methoxyphenyl)propan-2-amine

Cat. No.: B13598126
CAS No.: 130416-55-6
M. Wt: 199.68 g/mol
InChI Key: YQHZIKUPRUNWAK-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-methoxyphenyl)propan-2-amine is an organic compound that belongs to the class of phenylpropanamines This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a propan-2-amine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-methoxyphenyl)propan-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 3-chloro-5-methoxybenzaldehyde with a suitable amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a solvent like ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-methoxyphenyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenylpropanamines.

Scientific Research Applications

2-(3-Chloro-5-methoxyphenyl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-methoxyphenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)propan-2-amine: Lacks the chloro group, which may affect its reactivity and biological activity.

    2-(3-Chlorophenyl)propan-2-amine: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.

Uniqueness

2-(3-Chloro-5-methoxyphenyl)propan-2-amine is unique due to the presence of both chloro and methoxy groups on the phenyl ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

130416-55-6

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-(3-chloro-5-methoxyphenyl)propan-2-amine

InChI

InChI=1S/C10H14ClNO/c1-10(2,12)7-4-8(11)6-9(5-7)13-3/h4-6H,12H2,1-3H3

InChI Key

YQHZIKUPRUNWAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)Cl)OC)N

Origin of Product

United States

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